molecular formula C21H22ClFN2O B611899 2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride CAS No. 182959-33-7

2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride

Cat. No.: B611899
CAS No.: 182959-33-7
M. Wt: 372.9 g/mol
InChI Key: JWXYVHMBPISIJQ-TVWXOORISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of YM-53601 involves several steps, starting with the preparation of the core carbazole structure. The key intermediate, (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole, is synthesized through a series of reactions including halogenation, nucleophilic substitution, and condensation reactions . The final product is obtained as a monohydrochloride salt to enhance its stability and solubility .

Industrial Production Methods: Industrial production of YM-53601 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled. The use of high-purity reagents and solvents is essential to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: YM-53601 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluoro and quinuclidinylidene moieties . These reactions are typically carried out under mild conditions to prevent degradation of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving YM-53601 include halogenating agents, nucleophiles, and bases. The reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile to enhance the reactivity of the nucleophiles .

Major Products: The major products formed from the reactions of YM-53601 are typically derivatives with modified functional groups. These derivatives are often evaluated for their biological activity to identify potential therapeutic candidates .

Properties

IUPAC Name

2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXYVHMBPISIJQ-TVWXOORISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1/C(=C(/COC3=CC4=C(C=C3)C5=CC=CC=C5N4)\F)/C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046508
Record name 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182959-33-7
Record name 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride
Reactant of Route 2
2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride
Reactant of Route 3
2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride
Reactant of Route 6
2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride
Customer
Q & A

A: YM-53601 is a potent and selective inhibitor of squalene synthase (SQS) [, , , ]. Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene [, ]. While the precise mechanism of inhibition is not fully elucidated in the provided research, it is known that YM-53601 competes with FPP for binding to the SQS active site [].

A: Inhibition of SQS by YM-53601 effectively reduces the biosynthesis of cholesterol and cholesteryl esters []. This, in turn, can impact a variety of cellular processes dependent on cholesterol, including:

  • Hepatitis C Virus (HCV) Production: Studies have demonstrated that YM-53601 exhibits antiviral activity against HCV by suppressing the production of viral RNA, proteins, and progeny virions []. This effect is attributed to the disruption of cholesterol biosynthesis, which is crucial for HCV replication and assembly [].
  • Blastocyst Formation: Research suggests that YM-53601 impairs blastocyst formation by interfering with the mevalonate pathway, specifically the production of geranylgeranyl pyrophosphate (GGPP) which is essential for trophectoderm specification [].
  • Chemotherapy Resistance in Cancer: YM-53601 has been shown to increase the sensitivity of hepatocellular carcinoma (HCC) cells to chemotherapy by depleting mitochondrial cholesterol, thus disrupting mitochondrial membrane integrity and promoting cell death [].

ANone: The chemical name of YM-53601 is 2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride. Unfortunately, the provided research excerpts do not include detailed spectroscopic data or molecular weight information for YM-53601.

A: Yes, preliminary research suggests that YM-53601 might have anti-cancer properties. One study demonstrated that YM-53601, alongside other mevalonate pathway inhibitors, exhibited significant inhibitory effects on ovarian cancer cell growth in vitro []. Furthermore, it was observed that YM-53601 might induce autophagy and potentially interfere with the Warburg effect, a metabolic hallmark of cancer cells [].

A: While the provided research doesn't focus on toxicity specifically, it's important to acknowledge that any interference with cholesterol biosynthesis, a fundamental cellular process, can lead to adverse effects []. One study observed that inhibiting the mevalonate pathway with statins, which act upstream of SQS, negatively impacted blastocyst formation in mice []. This highlights the potential developmental toxicity of disrupting this pathway. Thorough toxicological studies are crucial to evaluate the safety profile of YM-53601.

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